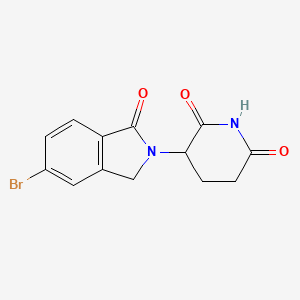![molecular formula C7H8N4O B6230834 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole CAS No. 2384021-72-9](/img/no-structure.png)
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring and an azidomethyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole typically involves multiple steps. One efficient method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. These intermediates are versatile building blocks for nucleophilic displacement reactions, where they are treated with sodium azide in an aqueous medium to yield azido oxazoles .
Industrial Production Methods
This method offers advantages such as short residence times and good overall yields, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted oxazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole and its derivatives involves interactions with various molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to modify biomolecules and enhance their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(azidomethyl)oxazole: Similar in structure but lacks the fused cyclopentane ring.
3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole: Similar but with a bromomethyl group instead of an azidomethyl group.
4H,5H,6H-cyclopenta[d][1,2]oxazole: The parent compound without any substituents.
Uniqueness
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is unique due to the presence of both the azidomethyl group and the fused cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole involves the reaction of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole", "Sodium azide", "Copper catalyst" ], "Reaction": [ "To a solution of 3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole in a suitable solvent, add sodium azide and a copper catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
2384021-72-9 |
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




